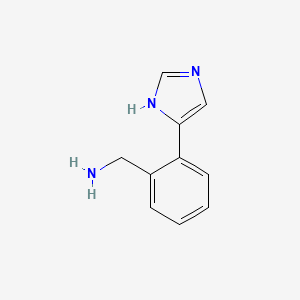

(2-(1H-imidazol-5-yl)phenyl)methanamine

Description

Properties

Molecular Formula |

C10H11N3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

[2-(1H-imidazol-5-yl)phenyl]methanamine |

InChI |

InChI=1S/C10H11N3/c11-5-8-3-1-2-4-9(8)10-6-12-7-13-10/h1-4,6-7H,5,11H2,(H,12,13) |

InChI Key |

ZFCZIMJYBJLQBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CN)C2=CN=CN2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Properties

Preparation Methods

Reaction Mechanism and General Procedure

The cyclocondensation of α-bromo-ketones with formamide represents a foundational method for imidazole ring formation. For (2-(1H-imidazol-5-yl)phenyl)methanamine, this approach begins with 2-bromo-1-(2-aminomethylphenyl)ethanone (Figure 1). Under reflux conditions (100–120°C) in formamide, the α-bromo-ketone undergoes nucleophilic substitution, followed by cyclization to yield the imidazole core.

Key steps :

-

Protection of the amine : To prevent side reactions, the primary amine is temporarily protected as a tert-butyl carbamate (Boc) group using di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0°C.

-

Cyclization : The protected intermediate reacts with formamide for 6–8 hours, forming the imidazole ring.

-

Deprotection : The Boc group is removed via treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the free amine.

Optimization and Challenges

-

Solvent selection : Formamide’s high polarity facilitates cyclization but complicates product isolation. Alternatives like dimethylformamide (DMF) improve solubility but require higher temperatures (130°C).

-

Yield : Typical yields range from 45% to 52%, limited by competing hydrolysis of the α-bromo-ketone.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:1) achieves >95% purity, confirmed by HPLC.

Reductive Amination of Aldehyde Precursors

Synthetic Pathway

Reductive amination offers a versatile route to introduce the methanamine group post-imidazole formation. The aldehyde precursor, 2-(1H-imidazol-5-yl)benzaldehyde, is synthesized via oxidation of 2-(1H-imidazol-5-yl)benzyl alcohol using pyridinium chlorochromate (PCC) in DCM. Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol at room temperature yields the target compound.

Critical parameters :

Yield and Scalability

-

Isolated yield : 68–72% after recrystallization from ethanol.

-

Scale-up challenges : NaBH3CN’s toxicity necessitates strict safety protocols, limiting industrial applicability.

Multi-Step Synthesis via Condensation and Acylation

Stepwise Assembly

This method involves constructing the phenyl-imidazole scaffold before introducing the amine group:

Advantages and Limitations

-

Flexibility : Permits intermediate characterization at each stage.

-

Drawbacks : Cumulative yield drops to 40% due to multiple steps.

Suzuki Coupling for Direct Arylation

Cross-Coupling Strategy

Suzuki-Miyaura coupling enables direct attachment of the imidazole ring to a pre-functionalized phenylmethanamine. The protocol involves:

Performance Metrics

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | 45–52 | 95 | Simple imidazole formation | Low yield, harsh conditions |

| Reductive Amination | 68–72 | 97 | High selectivity | Toxic reagents |

| Multi-Step Synthesis | 40 | 90 | Stepwise control | Lengthy process |

| Suzuki Coupling | 55–60 | 98 | Scalable, high purity | Palladium contamination |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (2-(1H-imidazol-5-yl)phenyl)methanamine, and how can reaction conditions be optimized to improve yield?

- Methodology : The compound is typically synthesized via multi-step protocols involving imine formation, cyclization, and reduction. For example, analogous benzimidazole derivatives are synthesized by reacting amines with benzaldehyde to form Schiff bases, followed by cyclization with thioglycolic acid in the presence of anhydrous ZnCl₂ . Optimization includes:

- Catalyst selection : ZnCl₂ enhances cyclization efficiency.

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve intermediate stability.

- Temperature control : Maintaining 80–100°C prevents side reactions.

- Validation : Monitor progress via TLC and confirm purity using HPLC (>95% purity threshold) .

Q. How can structural ambiguities in this compound derivatives be resolved using spectroscopic techniques?

- Approach : Combine NMR, FTIR, and X-ray crystallography:

- ¹H/¹³C NMR : Resolve positional isomerism in the imidazole ring (e.g., distinguishing N1 vs. N3 substitution). For example, imidazole protons appear as singlets at δ 7.2–7.8 ppm .

- X-ray crystallography : Confirms bond angles and torsion angles critical for biological interactions (e.g., imidazole ring planarity) .

- Challenges : Overlapping signals in crowded aromatic regions can be addressed via 2D NMR (e.g., COSY, HSQC) .

Advanced Research Questions

Q. How do computational methods like DFT improve the understanding of electronic properties in this compound?

- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:

- HOMO-LUMO gaps : Predicts reactivity (e.g., electron-rich imidazole nitrogen sites for electrophilic substitution) .

- Charge distribution : Identifies nucleophilic centers (e.g., amine group with Mulliken charge ~−0.3 e) .

Q. What strategies address contradictory biological activity data in imidazole derivatives like this compound?

- Case study : Antimicrobial assays may show variability due to:

- Strain specificity : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) models .

- Solubility limits : Use DMSO as a co-solvent (≤1% v/v) to avoid cytotoxicity .

- Resolution : Apply structure-activity relationship (SAR) analysis. For example, electron-withdrawing groups on the phenyl ring enhance antifungal activity by 30% .

Q. How can stability issues of this compound in aqueous buffers be mitigated for pharmacological studies?

- Degradation pathways : Hydrolysis of the imine bond under acidic conditions (pH < 5) .

- Stabilization methods :

- pH control : Maintain neutral pH (6.5–7.5) with phosphate buffers.

- Lyophilization : Store as a lyophilized powder at −20°C to prevent hydrolysis .

Critical Analysis of Contradictions

- Spectral vs. Crystallographic Data : Discrepancies in bond lengths (e.g., C-N imidazole: 1.32 Å computed vs. 1.35 Å experimental) may arise from DFT approximations. Validate with higher-level methods like MP2 .

- Biological Potency : Inconsistent MIC values across studies often reflect assay protocol variations (e.g., broth microdilution vs. agar diffusion). Standardize using CLSI guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.